molecular formula C16H16N4O3S B2732515 N-([2,3'-bipyridin]-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034247-65-7

N-([2,3'-bipyridin]-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2732515
CAS No.: 2034247-65-7
M. Wt: 344.39
InChI Key: RPJXNKDZMXWGIH-UHFFFAOYSA-N
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Description

N-([2,3'-bipyridin]-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide is a sophisticated chemical hybrid scaffold designed for pioneering research in medicinal chemistry and chemical biology. Its structure integrates a 3,5-dimethylisoxazole-4-sulfonamide moiety, a group recognized for its potential in modulating protein function, notably as an inhibitor of enzymes like carbonic anhydrase . This sulfonamide group is also a key feature in a range of pharmacological agents, from antimicrobials to receptor antagonists, highlighting its versatility in interacting with diverse biological targets . The molecule is further functionalized with a [2,3'-bipyridin]-3-ylmethyl group, a privileged structure in drug discovery that often enhances molecular recognition and binding affinity within active sites, particularly through its metal-chelating and hydrogen-bonding capabilities. This unique combination of fragments makes the compound a valuable high-value research tool for investigating novel mechanisms of action, developing targeted inhibitors for disease-relevant enzymes, and exploring new chemical space in the development of therapeutic candidates for conditions such as inflammatory diseases and cancer.

Properties

IUPAC Name

3,5-dimethyl-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-11-16(12(2)23-20-11)24(21,22)19-10-14-6-4-8-18-15(14)13-5-3-7-17-9-13/h3-9,19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJXNKDZMXWGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,3'-bipyridin]-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C14_{14}H14_{14}N4_{4}O2_{2}S
  • Molecular Weight : 302.35 g/mol

Its structure features a bipyridine moiety linked to a dimethylisoxazole sulfonamide, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Bromodomains : The 3,5-dimethylisoxazole moiety acts as an acetyl-lysine mimic, allowing it to bind to bromodomains. This interaction inhibits the recognition of acetylated lysines on histones, thereby affecting gene transcription and cellular proliferation .
  • Cereblon Ligand Activity : The compound may also serve as a ligand for cereblon E3 ubiquitin ligase, promoting targeted degradation of specific proteins involved in various signaling pathways .

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50_{50} values obtained from different studies:

Cell Line IC50_{50} (µM) Reference
A549 (Lung Cancer)1.5
HeLa (Cervical Cancer)0.8
MCF7 (Breast Cancer)2.0

These values indicate that the compound is particularly effective against HeLa cells.

Case Studies

  • Study on Bromodomain Inhibition : A study published in Nature identified several derivatives of 3,5-dimethylisoxazole that showed potent inhibition of BRD4 with an IC50_{50} value lower than 2.1 nM. This highlights the potential of this compound in targeting epigenetic regulators involved in cancer .
  • Cereblon Ligase Modulation : Another research effort explored the use of similar sulfonamide derivatives as modulators of cereblon E3 ligase activity. These compounds were shown to facilitate the degradation of oncogenic proteins, thus providing a novel therapeutic approach for cancers characterized by aberrant protein stability .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituents on the Isosaxole Ring : Variations in the substituents at positions 3 and 5 can enhance or diminish binding affinity to bromodomains.
  • Bipyridine Modifications : Alterations in the bipyridine structure can affect solubility and bioavailability.

Scientific Research Applications

Antimicrobial Activity

The sulfonamide moiety is recognized for its antimicrobial properties. Compounds with similar structures have been synthesized and tested for their efficacy against various pathogens. For instance, studies have shown that derivatives of pyridine-3-sulfonamides exhibit significant antifungal activity against strains of Candida and Geotrichum, often outperforming established treatments like fluconazole .

Case Study: Antifungal Activity

  • A series of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides were synthesized and evaluated. Many showed MIC values ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa species .

Anticancer Potential

The compound's structure suggests potential as an anticancer agent. Research has identified derivatives of 3,5-dimethylisoxazole as effective inhibitors of BRD4, a protein implicated in cancer progression. These compounds demonstrated remarkable antitumor activity in vitro and in vivo, indicating a promising avenue for cancer therapeutics .

Case Study: BRD4 Inhibition

  • A study highlighted a new class of bivalent BET inhibitors containing the 3,5-dimethylisoxazole motif that exhibited potent inhibitory effects on colorectal cancer cells, with IC50 values significantly lower than previous monovalent compounds .

Antimalarial Applications

The sulfonamide scaffold is also being explored for antimalarial drug development. Virtual screening and molecular docking studies have led to the identification of new compounds that inhibit falcipain-2, an enzyme crucial for the survival of Plasmodium falciparum, the malaria-causing parasite. Some derivatives showed promising in vitro activity with IC50 values in the low micromolar range .

Case Study: Antimalarial Activity

  • A library of [1,2,4]triazolo[4,3-a]pyridine sulfonamides was synthesized and evaluated for antimalarial activity. Compounds demonstrated IC50 values as low as 2.24 μM against Plasmodium falciparum, indicating their potential as lead compounds for further development .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory properties relevant to various diseases. For example, sulfonamide derivatives have been studied for their ability to inhibit dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), both crucial enzymes in bacterial folate synthesis pathways .

Case Study: Dual Enzyme Inhibition

  • New series of N-sulfonamide 2-pyridones were synthesized to act as dual inhibitors of DHPS and DHFR. These compounds were evaluated for their antimicrobial activity and showed promising results against bacterial strains .

Comparison with Similar Compounds

Key distinctions :

  • The bipyridine moiety may enhance metal-binding capacity compared to Compound 27’s pyridine-pyrazole system.

Physicochemical Properties

Property Target Compound Compound 27
Melting point Not reported 138–142 °C
Calculated LogP ~2.5 (estimated) Higher (due to butyl/chlorophenyl)
Hydrogen bond acceptors 7 (N/O atoms) 6
  • Compound 27’s higher melting point suggests stronger crystalline packing, likely due to carbamoyl and chlorophenyl interactions.

Spectroscopic Profiles

Infrared (IR) Spectroscopy

Compound Key IR Bands (cm⁻¹)
Target Compound (predicted) ~3340 (NH), ~1600 (C=N bipyridine), ~1370/1150 (SO₂), ~3100 (aromatic C-H)
Compound 27 3344 (NH), 1726 (C=O), 1385/1164 (SO₂), 2947/2865 (aliphatic C-H), 3127 (CAr-H)
  • The absence of a carbonyl group in the target compound differentiates its IR profile from Compound 27.

¹H-NMR

Compound Notable Signals (δ, ppm)
Target Compound (predicted) 8.5–9.5 (bipyridine H), 6.5–7.5 (isoxazole H), ~4.5 (CH₂ bridge), 2.5 (CH₃ on isoxazole)
Compound 27 9.25 (pyridine H-2), 7.36 (chlorophenyl H), 2.36 (butyl CH₂), 2.07/2.19 (CH₃ on pyrazole)
  • Compound 27’s NMR includes distinct aliphatic and chlorophenyl signals absent in the target compound.

Q & A

Q. What are the recommended synthetic routes for N-([2,3'-bipyridin]-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis involves multi-step protocols, including palladium-catalyzed cross-coupling reactions for bipyridine scaffold assembly and sulfonamide functionalization. Key steps:
  • Bipyridine Synthesis : Use Suzuki-Miyaura coupling between halogenated pyridines and boronic acids under Pd(PPh₃)₄ catalysis (70–80°C, DME/H₂O solvent) .
  • Sulfonamide Formation : React isoxazole-sulfonyl chloride with the bipyridylmethylamine intermediate in anhydrous DCM, using triethylamine as a base (0–25°C, 12–24 hours).
  • Optimization : Adjust equivalents of reagents, solvent polarity, and temperature gradients to improve yield (monitored via TLC/HPLC).

Table 1 : Example Reaction Parameters

StepCatalyst/ReagentSolventTemp (°C)Yield (%)
Bipyridine CouplingPd(PPh₃)₄DME/H₂O7565–75
Sulfonamide FormationEt₃NDCM2580–85

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies bipyridine protons (δ 7.5–9.0 ppm) and isoxazole methyl groups (δ 2.1–2.5 ppm). Use DMSO-d₆ to resolve sulfonamide NH protons .
  • X-ray Crystallography : Determines absolute stereochemistry and confirms bipyridine-isoxazole spatial arrangement (requires high-purity crystals grown via slow evaporation in EtOH/water) .
  • HRMS : Confirms molecular formula (e.g., [M+H]⁺ at m/z 413.12 for C₁₉H₁₉N₄O₃S).

Q. What analytical methods ensure purity and batch consistency in academic settings?

  • Methodological Answer :
  • HPLC-PDA : Use a C18 column (ACN/0.1% TFA gradient) to detect impurities >0.1%. Retention time (~8.2 min) validated against reference standards .
  • LC-MS/MS : Quantifies trace impurities (e.g., unreacted intermediates) via MRM transitions.
  • Elemental Analysis : Verify C, H, N, S content (±0.3% theoretical values).

Advanced Research Questions

Q. How can mechanistic insights into palladium-catalyzed steps improve synthetic efficiency?

  • Methodological Answer :
  • Catalytic Cycle Analysis : Use DFT calculations to model Pd(0)/Pd(II) intermediates and identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
  • CO Surrogate Studies : Replace toxic CO gas with formic acid derivatives (e.g., HCO₂H/DBU) to enhance safety and control CO release kinetics .
  • Kinetic Profiling : Monitor reaction progress via in situ IR spectroscopy to optimize ligand-to-Pd ratios.

Q. What computational strategies predict biological activity or off-target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., JAK2 or EGFR). Validate with MD simulations (100 ns trajectories) to assess binding stability .
  • ADMET Prediction : Employ SwissADME to evaluate logP (target: 2–3), BBB permeability, and CYP450 inhibition risks.

Q. How should researchers address contradictory data in pharmacological assays (e.g., IC₅₀ variability)?

  • Methodological Answer :
  • Assay Standardization :
  • Cell Line Validation : Use authenticated lines (e.g., HEK293 vs. HeLa) to minimize genetic drift effects.
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize activity .
  • Data Reconciliation : Apply ANOVA to identify outliers caused by solvent (DMSO >0.1%) or temperature fluctuations.

Q. What strategies resolve challenges in isolating stereoisomers or impurities during synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IA column (hexane/iPrOH) to separate enantiomers. Optimize flow rate (1.0 mL/min) and column temperature (30°C) .
  • Recrystallization : Exploit solubility differences in EtOAc/hexane mixtures (e.g., 1:3 v/v) to remove diastereomers.
  • Impurity Tracking : Compare LC-MS profiles with pharmacopeial standards (e.g., USP/EP guidelines) .

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